(4-Bromophenyl)isopropylamine hydrobromide
Overview
Description
“(4-Bromophenyl)isopropylamine hydrobromide” is a chemical compound with the molecular formula C9H13Br2N and a molecular weight of 295.01 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 13 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 295.01 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Enzyme Inhibition Studies
Studies have shown that derivatives of bromophenols, including those related to (4-Bromophenyl)isopropylamine hydrobromide, have been effective inhibitors of various enzymes. For instance, the first synthesis of certain bromophenol derivatives demonstrated effective inhibition of carbonic anhydrase I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, with inhibition constants indicating strong inhibitory effects (Cetin Bayrak et al., 2017). Similarly, another study found that cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, were potent inhibitors of carbonic anhydrase enzyme, showing significant potential for therapeutic applications (M. Boztaş et al., 2015).
Carbon Dioxide Capture
A novel application in environmental technology is the use of certain ionic liquids derived from bromophenyl compounds for carbon dioxide capture. These liquids react reversibly with CO2, effectively sequestering it as a carbamate salt. This process, which is comparable in efficiency to commercial amine sequestering agents but offers advantages such as non-volatility and water independence, underscores the potential of bromophenyl derivatives in sustainable technologies (Eleanor D. Bates et al., 2002).
Antioxidant Properties
Bromophenol derivatives have been highlighted for their antioxidant properties. Research into natural bromophenols isolated from marine algae has shown significant radical scavenging activity, indicating their potential as natural antioxidants in food and pharmaceutical industries. These compounds have been evaluated using various assays to demonstrate their effectiveness in scavenging free radicals and protecting against oxidative stress (E. K. Olsen et al., 2013).
Antibacterial Activity
Bromophenol compounds have also been investigated for their antibacterial properties. Extracts from the marine red alga Rhodomela confervoides, which contain bromophenol derivatives, have been tested against various bacterial strains. Some of these compounds exhibited moderate to potent antibacterial activity, suggesting their potential use in developing new antibacterial agents (N. Xu et al., 2003).
Advanced Materials Development
In the field of materials science, bromophenyl derivatives have been utilized in the synthesis of new semiorganic crystals for laser applications. For example, semiorganic single crystals incorporating bromophenyl groups have been developed and analyzed for their structural, spectral, and optical properties, demonstrating their potential for use in laser technology and optical applications (R. Aarthi et al., 2019).
Mechanism of Action
Target of Action
The primary target of (4-Bromophenyl)isopropylamine hydrobromide Similar compounds are known to interact with histamine h1 receptors . The role of these receptors is to mediate the effects of histamine, a biogenic amine that plays a crucial role in allergic reactions and serves as a neurotransmitter in the central nervous system .
Mode of Action
The mode of action of This compound It can be inferred from related compounds that it may act as an antagonist of the h1 histamine receptors .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that histamine h1 receptor antagonists can affect various biochemical pathways involved in allergic reactions and neurotransmission .
Result of Action
The molecular and cellular effects of This compound Based on its potential role as a histamine h1 receptor antagonist, it may help to alleviate symptoms of allergic reactions by blocking the action of histamine .
Biochemical Analysis
Cellular Effects
The effects of (4-Bromophenyl)isopropylamine hydrobromide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Additionally, this compound can affect cellular proliferation and apoptosis, making it a valuable tool in cancer research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and monoamine oxidase. These interactions can alter the metabolic flux and levels of various metabolites, influencing cellular function and homeostasis. The compound’s metabolism can also produce reactive intermediates that may contribute to its biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For instance, the compound’s ability to cross cell membranes and reach intracellular targets is essential for its effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby modulating its biological effects .
Properties
IUPAC Name |
4-bromo-N-propan-2-ylaniline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPHIMBVRCNUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121086-19-9 | |
Record name | (4-Bromophenyl)isopropylamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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